molecular formula C11H15F3N2 B13427910 1-isopropyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole

1-isopropyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole

Cat. No.: B13427910
M. Wt: 232.25 g/mol
InChI Key: CONATICUPAIFMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-isopropyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole is a synthetic organic compound known for its unique chemical structure and properties This compound belongs to the indazole family, which is characterized by a fused benzene and pyrazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-isopropyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole typically involves multi-step organic reactions. One common method starts with the preparation of the indazole core, followed by the introduction of the isopropyl and trifluoromethyl groups. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Advanced techniques like microwave-assisted synthesis or flow chemistry can be employed to optimize the reaction conditions and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-isopropyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen gas or metal hydrides.

    Substitution: The trifluoromethyl and isopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Halogenation, nitration, and sulfonation reactions can be carried out using reagents like halogens, nitric acid, and sulfuric acid, respectively.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1-isopropyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole has found applications in several scientific research areas:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: Research has explored its potential as a pharmaceutical intermediate and its role in drug discovery and development.

    Industry: The compound is utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1-isopropyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The isopropyl group may influence the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-isopropyl-3-(3-trifluoromethyl-phenyl)-urea
  • 1-isopropyl-3-(4-isopropyl-phenyl)-urea
  • 1,1-diisopropyl-3-(3-trifluoromethyl-phenyl)-urea

Uniqueness

Compared to similar compounds, 1-isopropyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole stands out due to its unique indazole core structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H15F3N2

Molecular Weight

232.25 g/mol

IUPAC Name

1-propan-2-yl-3-(trifluoromethyl)-4,5,6,7-tetrahydroindazole

InChI

InChI=1S/C11H15F3N2/c1-7(2)16-9-6-4-3-5-8(9)10(15-16)11(12,13)14/h7H,3-6H2,1-2H3

InChI Key

CONATICUPAIFMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(CCCC2)C(=N1)C(F)(F)F

Origin of Product

United States

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